3-(3-((2-(Cyclohexylamino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
Description
BenchChem offers high-quality 3-(3-((2-(Cyclohexylamino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-((2-(Cyclohexylamino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[3-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4S/c19-11(15-9-4-2-1-3-5-9)8-23-14-16-13(22)10(17-18-14)6-7-12(20)21/h9H,1-8H2,(H,15,19)(H,20,21)(H,16,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKICLHJBVAKJCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a triazine ring and a cyclohexylamino group. The molecular formula is , and it possesses several functional groups that contribute to its biological activity.
Antitumor Activity
Research indicates that compounds similar to 3-(3-((2-(Cyclohexylamino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid exhibit significant antitumor properties. For instance, derivatives of triazine have been shown to inhibit tumor cell proliferation in various cancer cell lines. A study highlighted that a related compound demonstrated cytotoxic effects against human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, suggesting a promising avenue for further investigation in cancer therapy .
The proposed mechanism of action for this compound involves the inhibition of specific enzymes involved in cell proliferation and survival pathways. For example, it may act as an inhibitor of the NF-kB signaling pathway, which is crucial for cancer cell survival. This inhibition leads to increased apoptosis in tumor cells .
Antimicrobial Activity
In addition to its antitumor effects, the compound has shown antimicrobial activity against various pathogens. A study reported that related triazine derivatives exhibited significant inhibitory effects on Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. The minimum inhibitory concentration (MIC) was found to be around 32 µg/mL for some derivatives .
Case Studies
-
Case Study 1: Antitumor Efficacy
- Objective : To evaluate the cytotoxic effects of the compound on MCF-7 breast cancer cells.
- Method : MCF-7 cells were treated with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed, with an IC50 value of 15 µM.
- : The compound demonstrates potential as an anticancer agent targeting breast cancer cells.
-
Case Study 2: Antimicrobial Activity
- Objective : To assess the efficacy against Helicobacter pylori.
- Method : The compound was tested against clinical isolates of H. pylori.
- Results : The compound inhibited bacterial growth at concentrations as low as 32 µg/mL.
- : It may serve as a lead compound for developing new treatments for H. pylori-related diseases.
Table 1: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Antitumor | MCF-7 Cells | 15 | |
| Antimicrobial | Helicobacter pylori | 32 |
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Activity Type | Observed Effect |
|---|---|---|
| Triazine Derivative | Antitumor | Cytotoxicity against MCF-7 |
| Cyclohexylamino derivative | Antimicrobial | Inhibition of H. pylori growth |
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as:
- Step 1 : Condensation of a cyclohexylamine derivative with a thiol-containing intermediate (e.g., 2-mercaptoethylamine analogs) under reflux in acetic acid with sodium acetate as a catalyst .
- Step 2 : Cyclization of the intermediate with a triazine precursor, using reagents like 1,3-dicarbonyl compounds under basic conditions .
- Optimization : Screen solvents (ethanol, DMF), catalysts (NaOAc, KCO), and temperatures (reflux vs. room temperature). For example, yields improved from 60% to 85% when switching from ethanol to DMF in analogous syntheses .
Q. Which spectroscopic techniques are critical for confirming structural integrity?
- Methodological Answer : Use a combination of:
- H/C NMR : Assign peaks for the cyclohexyl group (δ 1.2–1.8 ppm), propanoic acid (δ 2.5–3.0 ppm), and triazine ring (δ 8.0–8.5 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm and thioether (C-S) at ~650 cm .
- Elemental Analysis : Validate purity (C, H, N, S within ±0.3% of theoretical values) .
Q. What preliminary biological assays are recommended for initial activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial : Disk diffusion assays against E. coli and S. aureus .
- Enzyme Inhibition : Test against cyclooxygenase (COX) or acetylcholinesterase via spectrophotometric methods .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations .
Q. How can solubility and stability be assessed for in vitro studies?
- Methodological Answer :
- Solubility : Use the shake-flask method in PBS (pH 7.4), DMSO, or ethanol. For low solubility, employ surfactants (e.g., Tween-80) .
- Stability : Monitor degradation via HPLC under physiological conditions (37°C, pH 7.4) over 24–72 hours .
Q. What computational tools aid in predicting reactivity or binding affinity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrophilic/nucleophilic sites using Gaussian or ORCA .
- Molecular Docking : Use AutoDock Vina to predict interactions with COX-2 or bacterial enzymes .
Advanced Research Questions
Q. How can reaction mechanisms for triazine-thioether bond formation be elucidated?
- Methodological Answer :
- Kinetic Studies : Monitor intermediates via in-situ IR or LC-MS to identify rate-determining steps .
- Isotopic Labeling : Use S-labeled thiols to trace sulfur incorporation via mass spectrometry .
Q. What strategies resolve contradictions in NMR data for tautomeric forms?
- Methodological Answer :
- Variable Temperature NMR : Identify tautomers by observing peak splitting at −20°C to 50°C .
- 2D NMR (HSQC, HMBC) : Correlate protons and carbons to distinguish between keto-enol forms .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Methodological Answer :
- Modify Substituents : Replace cyclohexyl with adamantyl to enhance lipophilicity; substitute propanoic acid with methyl ester to improve membrane permeability .
- Bioisosteric Replacement : Swap the triazine ring with a pyrimidine to compare activity .
Q. What experimental designs address low yield in large-scale synthesis?
- Methodological Answer :
- Flow Chemistry : Use microreactors to optimize mixing and heat transfer for cyclization steps .
- Design of Experiments (DoE) : Apply factorial design to test variables (catalyst load, solvent ratio) and identify critical parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
